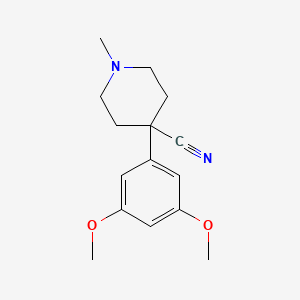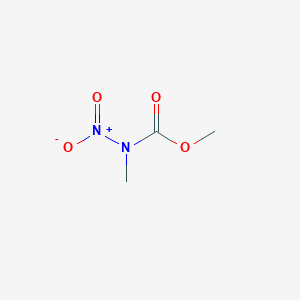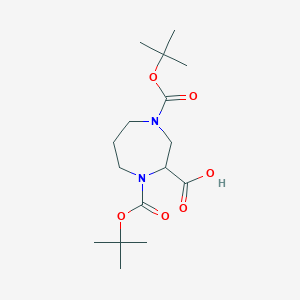
Tmap-tempo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl typically involves the reaction of 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl with 3-chloropropyltrimethylammonium chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .
Industrial Production Methods
In industrial settings, the production of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different oxidation states.
Reduction: It can be reduced to its corresponding hydroxylamine derivative.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and phenyl hydrazine are used.
Substitution: Nucleophiles like sodium azide and thiols are commonly employed.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl has a wide range of applications in scientific research:
Chemistry: It is used as a stable radical in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is employed in biological studies as a spin label for electron paramagnetic resonance spectroscopy.
Industry: It is a key component in the development of aqueous organic redox flow batteries for energy storage
Wirkmechanismus
The mechanism of action of 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl involves its ability to undergo reversible redox reactions. This property allows it to act as an electron transfer agent in various chemical and biological processes. The molecular targets and pathways involved include interactions with other redox-active species and participation in electron transfer chains .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-OH-TEMPO)
- 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
- 4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl (4-Acetamido-TEMPO)
Uniqueness
Compared to these similar compounds, 4-[3-(Trimethylammonio)propoxy]-2,2,6,6-tetramethylpiperidine-1-oxyl stands out due to its high aqueous solubility and exceptional stability. These properties make it particularly suitable for applications in aqueous environments and long-term energy storage systems .
Eigenschaften
Molekularformel |
C15H33ClN2O2 |
|---|---|
Molekulargewicht |
308.89 g/mol |
IUPAC-Name |
3-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxypropyl-trimethylazanium;chloride |
InChI |
InChI=1S/C15H33N2O2.ClH/c1-14(2)11-13(12-15(3,4)16(14)18)19-10-8-9-17(5,6)7;/h13,18H,8-12H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DVMGCJSFKRKXFX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)OCCC[N+](C)(C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![n-(4-{[2-(4-Methylcyclohexylidene)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B14010075.png)
![ethyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B14010092.png)


![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)



![3-Azabicyclo[3.3.1]nonan-2-one](/img/structure/B14010131.png)


